REACTION_CXSMILES
|
[N+:1]1([O-])[CH:6]=[CH:5][CH:4]=[C:3]2[CH:7]([C:10]([O:12][CH3:13])=[O:11])[CH2:8][CH2:9][C:2]=12.C([NH2:19])(C)(C)C.C1(C)C=CC(S(OS(C2C=CC(C)=CC=2)(=O)=O)(=O)=O)=CC=1>C(Cl)(Cl)Cl>[NH2:19][C:6]1[N:1]=[C:2]2[CH2:9][CH2:8][CH:7]([C:10]([O:12][CH3:13])=[O:11])[C:3]2=[CH:4][CH:5]=1
|
Name
|
methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate 1-oxide
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
[N+]1(=C2C(=CC=C1)C(CC2)C(=O)OC)[O-]
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
CF3 toluene
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C1=CC=C(C=C1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in TFA (20 mL)
|
Type
|
TEMPERATURE
|
Details
|
The dark solution was heated to 70° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
TFA was removed on a rotavapor
|
Type
|
EXTRACTION
|
Details
|
extracted three times with IPA-CHCl3 (1:3, 50 mL each)
|
Type
|
EXTRACTION
|
Details
|
The extractions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by MPLC (DCM:MeOH with 10% aq NH4OH)
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Type
|
CUSTOM
|
Details
|
was collected as the desired methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C2C(=N1)CCC2C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |